Unique Dual-Halogen Substitution Topology
8-Bromo-2-chloro-5,6-dimethoxyquinoline is the only commercially available analog that simultaneously bears a C8 bromine (enabling cross-coupling chemistry), a C2 chlorine (allowing nucleophilic aromatic substitution), and electron-donating C5/C6 methoxy groups. The closest comparator, 2-chloro-5,6-dimethoxyquinoline (CAS 2416230-42-5), lacks the C8 bromine entirely, eliminating one synthetic diversification vector . Conversely, 8-bromo-2-chloroquinoline (CAS 163485-86-7) possesses a LogP of 3.13 but lacks the methoxy groups, which are critical for modulating electron density on the quinoline ring .
| Evidence Dimension | Substitution pattern completeness: dual halogen + dual methoxy |
|---|---|
| Target Compound Data | C8-Br, C2-Cl, C5-OCH3, C6-OCH3 (all four positions functionalized) |
| Comparator Or Baseline | 2-Chloro-5,6-dimethoxyquinoline: C2-Cl, C5-OCH3, C6-OCH3 (no C8 bromine). 8-Bromo-2-chloroquinoline: C8-Br, C2-Cl (no methoxy groups). |
| Quantified Difference | Target has four functionalized positions versus three for 2-chloro-5,6-dimethoxyquinoline and two for 8-bromo-2-chloroquinoline. |
| Conditions | Structural comparison based on IUPAC names and InChI keys of commercial reference standards . |
Why This Matters
Maximizes the number of synthetic handles for parallel derivatization, enabling more efficient exploration of chemical space compared to analogs that lack either the C8 bromine or the methoxy substituents.
